molecular formula C13H19I2N3O2 B8106898 Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate

Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate

Cat. No.: B8106898
M. Wt: 503.12 g/mol
InChI Key: FKNFOEBUMCNBHK-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate: is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a diiodoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of cyclopropylamine and diiodo-substituted reagents.

    Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the tert-butyl carbamate intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of iodine atoms in the imidazole ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-butyl 4-(2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
  • tert-butyl (4-bromobutyl)carbamate

Uniqueness

Tert-butyl (2-(2-cyclopropyl-4,5-diiodo-1H-imidazol-1-YL)ethyl)carbamate is unique due to the presence of diiodoimidazole moiety, which imparts distinct chemical properties and potential biological activities. The iodine atoms in the imidazole ring can enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-cyclopropyl-4,5-diiodoimidazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19I2N3O2/c1-13(2,3)20-12(19)16-6-7-18-10(15)9(14)17-11(18)8-4-5-8/h8H,4-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNFOEBUMCNBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=NC(=C1I)I)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19I2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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